Cas no 7515-72-2 (Benzene, 1-(chlorophenylmethyl)-4-nitro-)
7515-72-2 structure
Product Name:Benzene, 1-(chlorophenylmethyl)-4-nitro-
CAS-nummer:7515-72-2
MF:C13H10ClNO2
MW:247.677002429962
CID:540013
PubChem ID:13541734
Update Time:2025-04-19
Benzene, 1-(chlorophenylmethyl)-4-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1-(chlorophenylmethyl)-4-nitro-
- 1-[chloro(phenyl)methyl]-4-nitrobenzene
- 1-(chlorophenylmethyl)-4-nitrobenzene
- 1-[chlorophenylmethyl]-4-nitrobenzene
- LYKVCCHDBARSHV-UHFFFAOYSA-N
- 7515-72-2
- SCHEMBL6796824
- DTXSID70543292
-
- Inchi: 1S/C13H10ClNO2/c14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(16)17/h1-9,13H
- InChI-sleutel: LYKVCCHDBARSHV-UHFFFAOYSA-N
- LACHT: ClC(C1C=CC=CC=1)C1C=CC(=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 247.0401
- Monoisotopische massa: 247.0400063g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 253
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 45.8Ų
Experimentele eigenschappen
- PSA: 43.14
Benzene, 1-(chlorophenylmethyl)-4-nitro- Gerelateerde literatuur
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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